molecular formula C18H14N2 B3065829 3,6-Bis-(phenylimino)-cyclohexa-1,4-diene CAS No. 6246-98-6

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene

Cat. No. B3065829
CAS RN: 6246-98-6
M. Wt: 258.3 g/mol
InChI Key: QLSPXVTVRFSANN-UHFFFAOYSA-N
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Patent
US06376728B1

Procedure details

3,6-Bis-(phenylimino)-cyclohexa-1,4-diene; 3,6-Bis-sec-butylimino-cyclohexa-1,4-diene; 3,6-Bis-(1,3-dimethyl-butylimino)-cyclohexa-1,4-diene; 3,6-Bis-(1,4-dimethyl-pentylimino)-cyclohexa-1,4-diene; 3,6-Bis-isopropylimino-cyclohexa-1,4-diene; [4-(1,4-dimethyl-pentylimino)-cyclohexa-2,5-dienylidene]-phenyl-amine; (4-isopropylimino-cyclohexa-2,5-dienylidene)-phenyl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6-Bis-sec-butylimino-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,6-Bis-(1,3-dimethyl-butylimino)-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,6-Bis-(1,4-dimethyl-pentylimino)-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3,6-Bis-isopropylimino-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
[4-(1,4-dimethyl-pentylimino)-cyclohexa-2,5-dienylidene]-phenyl-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]2[CH:13]=[CH:12][C:11](=[N:14][C:15]3[CH:20]=C[CH:18]=[CH:17][CH:16]=3)[CH:10]=[CH:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:21](N=C1C=CC(=NC(CC)C)C=C1)(CC)C.CC(N=C1C=CC(=NC(C)CC(C)C)C=C1)CC(C)C.CC(N=C1C=CC(=NC(C)CCC(C)C)C=C1)CCC(C)C.C(N=C1C=CC(=NC(C)C)C=C1)(C)C.CC(N=C1C=CC(=NC2C=CC=CC=2)C=C1)CCC(C)C.C(N=C1C=CC(=NC2C=CC=CC=2)C=C1)(C)C>>[CH3:20][CH:15]([N:14]=[C:11]1[CH:10]=[CH:9][C:8](=[N:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:13]=[CH:12]1)[CH2:16][CH:17]([CH3:18])[CH3:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C1C=CC(C=C1)=NC1=CC=CC=C1
Step Two
Name
3,6-Bis-sec-butylimino-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)N=C1C=CC(C=C1)=NC(C)CC
Step Three
Name
3,6-Bis-(1,3-dimethyl-butylimino)-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)C)N=C1C=CC(C=C1)=NC(CC(C)C)C
Step Four
Name
3,6-Bis-(1,4-dimethyl-pentylimino)-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(C)C)N=C1C=CC(C=C1)=NC(CCC(C)C)C
Step Five
Name
3,6-Bis-isopropylimino-cyclohexa-1,4-diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C1C=CC(C=C1)=NC(C)C
Step Six
Name
[4-(1,4-dimethyl-pentylimino)-cyclohexa-2,5-dienylidene]-phenyl-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(C)C)N=C1C=CC(C=C1)=NC1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N=C1C=CC(C=C1)=NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(CC(C)C)N=C1C=CC(C=C1)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.